![molecular formula C12H20N2O4S B2977231 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097893-29-1](/img/structure/B2977231.png)
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a synthetic compound characterized by its intricate molecular structure, which includes thiophene, hydroxyethoxy, and methoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route includes the initial preparation of intermediates such as 2-(2-hydroxyethoxy)ethanol and thiophene-2-carboxylic acid. These intermediates are then reacted under controlled conditions to form the final product, using reagents such as urea, catalysts, and solvents like dichloromethane.
Industrial Production Methods: : On an industrial scale, the production of this compound might employ continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control over reaction parameters and reduces the risk of by-product formation.
化学反応の分析
Types of Reactions: : 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form corresponding oxides.
Reduction: : Conversion to alcohols or amines using reducing agents.
Substitution: : Halogenation or nitration to introduce different functional groups.
Common Reagents and Conditions: : Reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and halogens (substitution) are often used. Reaction conditions include controlled temperature, pressure, and pH to optimize product yield.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent for studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or therapeutic agent due to its unique structural properties.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory or antimicrobial activity.
Industry: : Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea exerts its effects is complex and involves interactions with molecular targets such as enzymes or receptors. The compound's hydroxyethoxy and thiophene groups can engage in hydrogen bonding, hydrophobic interactions, and electron-donating/withdrawing effects, influencing biochemical pathways.
類似化合物との比較
Unique Properties: : Compared to similar compounds, 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea stands out due to its balanced hydrophilic and hydrophobic regions, enhancing its solubility and reactivity.
List of Similar Compounds
1-[2-(2-Hydroxyethoxy)-ethyl]-3-(2-methoxyethyl)urea: : Lacks the thiophene ring, resulting in different reactivity.
1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea: : Simpler structure with less steric hindrance.
1-[2-(2-Hydroxyethoxy)-2-(phenyl)ethyl]-3-(2-methoxyethyl)urea: : Replacement of thiophene with a phenyl group, altering electronic properties.
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSXPJLBPTWKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CS1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
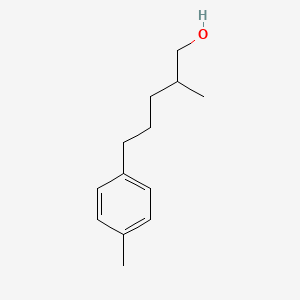
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
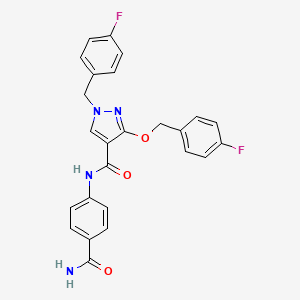
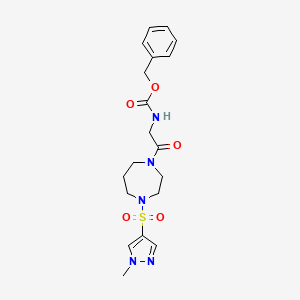
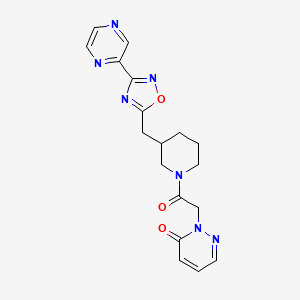
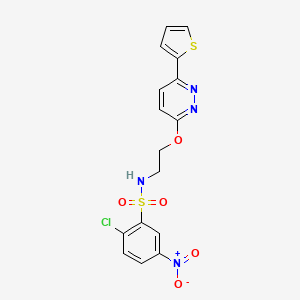
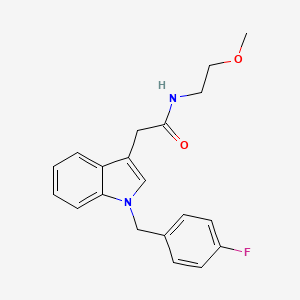
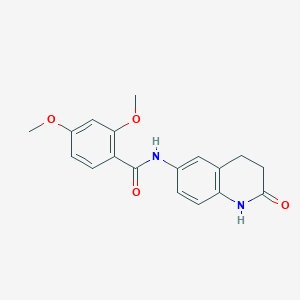
![N-benzyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2977163.png)
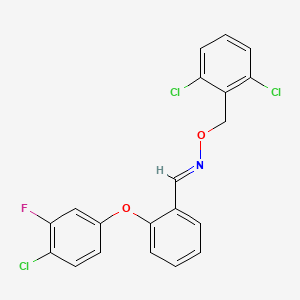
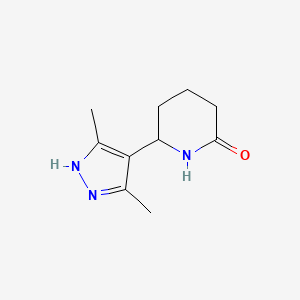
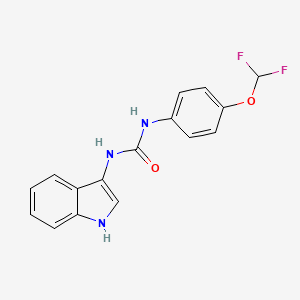
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)
